2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
MJHUBVITLGKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization from Hydrazine Derivatives
A common approach to 1,2,4-triazoles involves cyclization of hydrazine derivatives with suitable carbonyl or nitrile precursors.
Use of Vinylimidates and Trichloroethyl Imidates
Recent advances include the use of vinylimidates or 2,2,2-trichloroethyl imidates as precursors, which under acid catalysis (e.g., p-Toluenesulfonic acid) in polyethylene glycol solvent, afford 1,2,4-triazoles with excellent yields (up to 92%).
N-Tosylhydrazone and Aniline Cyclization
Methods employing N-tosylhydrazones and anilines under oxidative conditions (e.g., I2/TBPB system) enable metal-free synthesis of 1,2,4-triazoles with moderate to good yields (~89%).
Specific Preparation Methods for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline
Multi-Step Synthesis via Substituted Benzonitrile and Formylhydrazine
A patented route (CN117247360A) outlines a detailed multi-step synthesis of structurally related triazole anilines, which can be adapted for this compound:
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Substitution reaction on a substituted benzonitrile derivative | Starting with 5-chloro-2-methoxybenzonitrile |
| 2 | Acylation with oxalyl chloride to form acyl chloride intermediate | Oxalyl chloride |
| 3 | Condensation with hydrazine derivatives | Hydrazine hydrate |
| 4 | Removal of Boc protecting group | Acidic conditions |
| 5 | Reaction with potassium thiocyanate and intramolecular ring closure to form triazole ring | Potassium thiocyanate, cyclization conditions |
| 6 | Reduction of nitro groups to amine (aniline formation) | Pd/C hydrogenation |
This route emphasizes:
- Ring closure to form the 1,2,4-triazole ring.
- Introduction of methyl groups via methylation steps (e.g., methyl iodide).
- Reduction steps to convert nitro to amino groups, yielding the aniline functionality.
The method is noted for avoiding expensive or difficult-to-obtain reagents like N-methyl formylhydrazine, although it requires nitration and catalytic hydrogenation steps.
Direct Methylation of 1,2,4-Triazole Precursors
Selective N-methylation of 1,2,4-triazole rings can be achieved by:
Coupling Strategies with Aniline Derivatives
The attachment of the triazole ring to the 4-methylaniline core is often achieved through:
- Cross-coupling reactions (e.g., Suzuki coupling) if boronic acid derivatives are available.
- Nucleophilic aromatic substitution or condensation reactions between triazole intermediates and substituted anilines.
Comparative Data on Yields and Conditions
Research Findings and Mechanistic Insights
- The formation of the 1,2,4-triazole ring generally proceeds via nucleophilic attack of hydrazine derivatives on electrophilic carbon centers (e.g., acyl chlorides, nitriles), followed by cyclization and aromatization.
- Selective N1 and N3 methylation is typically achieved by alkylation of the triazole ring post-cyclization, with control over regioselectivity influenced by reaction conditions.
- The substitution pattern on the aromatic ring (e.g., 4-methyl on aniline) affects reactivity and coupling efficiency, often requiring protection/deprotection strategies.
- Recent advances highlight metal-free oxidative cyclizations and green solvent systems to improve yield and sustainability.
Summary Table of Typical Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, substituted benzoic acid derivatives | Precursor for triazole ring |
| Cyclization | Acid catalysis (p-Toluenesulfonic acid), PEG solvent | Mild, ecofriendly |
| N-Methylation | Methyl iodide, base (e.g., K2CO3) | Selective alkylation |
| Nitro reduction to aniline | Pd/C catalyst, H2 gas | Converts nitro to amino group |
| Coupling with aniline | Suzuki coupling or nucleophilic substitution | Attaches triazole to aromatic ring |
Chemical Reactions Analysis
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound has shown promise as an antifungal and antibacterial agent, making it a potential candidate for the development of new antimicrobial drugs . In materials science, it has been explored for its use in the synthesis of novel polymers and as a building block for the construction of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit the activity of certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, thereby slowing down the growth of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in the triazole derivative (CAS 1339324-91-2) increases molecular weight and lipophilicity compared to the dimethyl-substituted compound. This may enhance membrane permeability in biological systems .
- Crystallinity: Compounds like 4-methylanilinium polyoxomolybdates exhibit layered structures due to interactions between aromatic amines and inorganic clusters. The methyl group on the aniline moiety likely contributes to spacing (e.g., 16.81 Å in layered systems) and stability .
Biological Activity
The compound 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a derivative of the triazole family, which has garnered interest due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12N4
- CAS Number : 135242-93-2
The compound features a triazole ring fused with a methylaniline moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 18.0 |
These results indicate that this compound exhibits significant cytotoxicity in vitro.
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to:
- G0/G1 Phase Arrest : A significant increase in cells arrested in the G0/G1 phase was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in the sub-G1 population, indicating the induction of apoptosis.
Figure 1: Cell Cycle Analysis Results
Cell Cycle Analysis (Placeholder for actual figure)
Study on Antifungal Activity
A study conducted on related triazole compounds indicated that modifications to the triazole ring could enhance antifungal activity. While specific data on this compound is limited, it is hypothesized that similar modifications could yield promising antifungal agents.
In Vivo Studies
In vivo studies are essential to validate the efficacy observed in vitro. Preliminary animal studies using similar triazole derivatives have shown reduced tumor growth rates and improved survival rates in treated groups compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring and aniline moiety significantly influences the biological activity. For instance:
- Dimethyl Substitution : The dimethyl group on the triazole enhances lipophilicity and cellular uptake.
- Aniline Moiety : The methylaniline portion contributes to receptor binding affinity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Methyl Group Positioning | Altered selectivity |
| Triazole Ring Substituents | Enhanced solubility |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at triazole C1 and C3) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., compare with triazole analogs in Acta Crystallographica ).
- HPLC-MS : Validate purity (>98%) and molecular ion peaks (m/z ~231 for [M+H]⁺) .
How can researchers design assays to evaluate the biological activity of this compound?
Advanced Research Question
- Target Selection : Prioritize kinases or antimicrobial targets based on structural similarity to 1,2,4-triazole derivatives with known activity .
- In Vitro Assays :
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
- Substituent Variation : Introduce halogens or methoxy groups at the aniline or triazole ring to assess electronic effects .
- Molecular Docking : Map binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
- Comparative Bioactivity : Correlate logP values (calculated via ChemAxon) with cytotoxicity .
How should environmental fate studies be structured to assess the compound’s ecological impact?
Advanced Research Question
- Experimental Design : Follow INCHEMBIOL project guidelines :
- Risk Assessment : Calculate predicted no-effect concentrations (PNECs) using ECOSAR .
How can conflicting bioactivity data from different studies be resolved?
Advanced Research Question
- Methodological Audit : Compare assay conditions (e.g., cell line viability thresholds, solvent controls) .
- Replication Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis : Apply random-effects models to aggregate data from multiple sources .
What computational methods are suitable for modeling the compound’s reactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to predict reaction pathways .
- MD Simulations : Analyze solvation dynamics in water/ethanol mixtures (NAMD software) .
How can stability under varying pH and temperature conditions be systematically evaluated?
Basic Research Question
- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
- Kinetic Analysis : Plot degradation rate constants (k) using Arrhenius equations .
What toxicological profiling approaches are recommended for early-stage risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
